molecular formula C10H7BrFNO B13700084 5-(3-Bromo-4-fluorophenyl)-2-methyloxazole

5-(3-Bromo-4-fluorophenyl)-2-methyloxazole

Cat. No.: B13700084
M. Wt: 256.07 g/mol
InChI Key: GCLBMWGXKBZYPK-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-fluorophenyl)-2-methyloxazole is a heterocyclic compound that features a combination of bromine, fluorine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-fluorophenyl)-2-methyloxazole typically involves the reaction of 3-bromo-4-fluoroaniline with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include refluxing in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-fluorophenyl)-2-methyloxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include substituted oxazoles, which can have varied functional groups such as alkyl, aryl, or heteroaryl groups. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-(3-Bromo-4-fluorophenyl)-2-methyloxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-fluorophenyl)-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-Bromo-4-fluorophenyl)-2-methyloxazole include:

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and oxazole moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

5-(3-bromo-4-fluorophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H7BrFNO/c1-6-13-5-10(14-6)7-2-3-9(12)8(11)4-7/h2-5H,1H3

InChI Key

GCLBMWGXKBZYPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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